Bazedoxifene bis-beta-D-glucuronide

Drug Metabolism Pharmacokinetics SERM Glucuronidation

Bazedoxifene bis-β-D-glucuronide is the definitive diglucuronide conjugate of the SERM bazedoxifene, formed by Phase II glucuronidation. This high-purity (≥98%) standard is essential for LC-MS/MS method validation, UGT enzyme studies, and transporter assays. Unlike mono-glucuronides, its unique dual glucuronidation confers distinct polarity and solubility, making it the only reliable reference for accurate quantification of complete bazedoxifene metabolism. Avoid experimental error—procure this pure, rigorously characterized standard for precise bioanalytical and pharmacokinetic research.

Molecular Formula C42H50N2O15
Molecular Weight 822.8 g/mol
Cat. No. B12283359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBazedoxifene bis-beta-D-glucuronide
Molecular FormulaC42H50N2O15
Molecular Weight822.8 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O
InChIInChI=1S/C42H50N2O15/c1-22-28-20-27(57-42-36(50)32(46)34(48)38(59-42)40(53)54)14-15-29(28)44(21-23-6-10-25(11-7-23)55-19-18-43-16-4-2-3-5-17-43)30(22)24-8-12-26(13-9-24)56-41-35(49)31(45)33(47)37(58-41)39(51)52/h6-15,20,31-38,41-42,45-50H,2-5,16-19,21H2,1H3,(H,51,52)(H,53,54)
InChIKeyFMPLVZPGUJCCCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bazedoxifene Bis-β-D-Glucuronide: Procurement-Grade Analytical Reference Standard and Key Pharmacologic Metabolite


Bazedoxifene bis-β-D-glucuronide (CAS 328933-67-1, MW 822.85 g/mol) is the diglucuronide conjugate of the selective estrogen receptor modulator (SERM) bazedoxifene . Formed via Phase II glucuronidation, this highly polar metabolite is generated when both the indole 5-position and phenyl 4′-position of the parent drug undergo conjugation with glucuronic acid [1]. The compound is characterized by high water solubility, which facilitates excretion from the body and makes it a critical biomarker for drug metabolism studies . Available primarily as a high-purity analytical reference standard (≥95% to ≥98%) for research use, it is not intended for therapeutic or diagnostic applications . Its chemical identity is defined by a specific molecular formula (C₄₂H₅₀N₂O₁₅) and a well-characterized canonical SMILES string, enabling accurate identification and quantification in complex biological matrices . Procurement of this specific diglucuronide standard is essential for rigorous bioanalytical method development, quality control, and the precise elucidation of bazedoxifene's complete metabolic pathway, as it represents a specific, end-stage excretion product distinct from the more abundant mono-glucuronides.

Why Bazedoxifene Bis-β-D-Glucuronide is Not Interchangeable with In-Class SERM Analogs or Mono-Glucuronides


Substituting bazedoxifene bis-β-D-glucuronide with a closely related analog—such as a different SERM parent drug (e.g., raloxifene), a mono-glucuronide metabolite (e.g., bazedoxifene-5-glucuronide), or a structurally similar compound—would lead to significant experimental error and data misinterpretation. This is because the compound's specific diglucuronide structure confers unique physicochemical properties, including distinct solubility, polarity, and molecular recognition by transporters and metabolic enzymes . This directly impacts its behavior in analytical assays, where it serves as a unique reference point for method validation and quantification [1]. Furthermore, in metabolic pathway elucidation, its presence and quantity represent a specific end-point of Phase II metabolism, distinct from the pharmacologically active parent and intermediate mono-glucuronides [2]. Using an unverified alternative could therefore yield inaccurate pharmacokinetic data, flawed toxicological assessments, or incorrect conclusions regarding drug-drug interactions and genetic polymorphisms affecting glucuronidation [3]. The quantitative evidence below demonstrates precisely why this specific compound must be prioritized for procurement in any study requiring accurate analysis of bazedoxifene's metabolic fate.

Quantitative Differentiation: Bazedoxifene Bis-β-D-Glucuronide vs. In-Class Comparators


Metabolite Abundance: Bazedoxifene Bis-β-D-Glucuronide is a Minor Circulating Component vs. the Major Bazedoxifene-5-Glucuronide

In a human mass balance study, the metabolic fate of [¹⁴C]bazedoxifene was traced in plasma. While bazedoxifene-5-glucuronide constituted the predominant circulating metabolite (up to 95% of radioactivity), bazedoxifene-4′-glucuronide was a minor component (up to 20%), and unchanged bazedoxifene accounted for only 0–13%. The diglucuronide metabolite (bazedoxifene bis-β-D-glucuronide) was detected at even lower abundance. This stark quantitative difference—a >4.75-fold difference between the major mono-glucuronide and the next most abundant metabolite—highlights the unique, low-level occurrence of the diglucuronide [1]. This demonstrates that the diglucuronide is not simply an interchangeable member of the metabolite class; its formation is a distinct, minor pathway.

Drug Metabolism Pharmacokinetics SERM Glucuronidation

Differential Enzyme Kinetics: UGT Isoform Selectivity for Mono-Glucuronide Formation

The formation of the two primary mono-glucuronide metabolites of bazedoxifene is catalyzed by specific UDP-glucuronosyltransferase (UGT) isoforms with distinct kinetic parameters. For the formation of bazedoxifene-4'-glucuronide, the key isoforms UGT1A1, UGT1A8, and UGT1A10 exhibited Km values ranging from 5.1 to 33.1 μM, with Vmax values between 0.8 and 2.9 nmol/min/mg protein. In contrast, the formation of bazedoxifene-5-glucuronide by UGT1A1 was so low that its kinetic parameters could not be reliably determined in that system, and its formation by other isoforms displayed lower Vmax values (0.1–1.2 nmol/min/mg protein) [1]. This differential isoform selectivity and catalytic efficiency indicates that the diglucuronide, requiring two sequential conjugation steps, is formed by a distinct, kinetically minor pathway.

Enzyme Kinetics UGT Metabolism In Vitro Pharmacology

Molecular Properties: Enhanced Polarity and Unique Transport Behavior

Bazedoxifene bis-β-D-glucuronide possesses physicochemical properties that are fundamentally distinct from its parent drug and mono-glucuronide metabolites. The diglucuronide has a molecular weight of 822.85 g/mol and 8 hydrogen bond donors, indicating high polarity and water solubility . In contrast, the parent drug bazedoxifene has been shown to be a substrate for the efflux transporter P-glycoprotein (P-gp) in Caco-2 cell monolayers, a property that influences its oral bioavailability and tissue distribution [1]. While the diglucuronide is likely a substrate for different transporters (e.g., MRP2, BCRP) due to its anionic nature, this has not been specifically characterized. The addition of two bulky, hydrophilic glucuronide moieties dramatically alters the molecule's LogP, solubility, and recognition by drug transporters, making it a unique entity in terms of cellular efflux and biliary/renal excretion.

Physicochemical Properties Transporter Efflux Bioavailability

Analytical Purity: Defined Reference Standard Quality for Accurate Quantification

Bazedoxifene bis-β-D-glucuronide is supplied as a high-purity analytical reference standard, with vendors specifying a minimum purity of ≥95% to ≥98% . This defined purity is critical for the development and validation of robust quantitative bioanalytical methods, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. While no direct comparison data exists for the purity of this specific compound from different manufacturers, the industry-standard specification for such a specialized metabolite is a key differentiator. In contrast, sourcing an in-house synthesized or unverified product would introduce significant uncertainty regarding its purity and identity, which could compromise assay accuracy, linearity, and reproducibility. The availability of a certified reference material with a defined purity enables proper calibration and quality control in studies measuring this metabolite in biological samples.

Analytical Chemistry Quality Control Method Validation

Optimal Use Cases for Procuring Bazedoxifene Bis-β-D-Glucuronide in a Research Setting


LC-MS/MS Method Development and Validation for Bazedoxifene Metabolite Quantification

Bazedoxifene bis-β-D-glucuronide is an essential reference standard for the development and validation of robust analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). As demonstrated, the diglucuronide is a specific, minor metabolite in human plasma [1]. To accurately identify and quantify this analyte in complex biological matrices, a pure reference standard is required for optimizing chromatographic separation, establishing retention time, generating calibration curves, and assessing matrix effects and recovery [2]. Using the correct standard ensures that the developed method is specific, sensitive, and accurate for the intended analyte, avoiding the pitfalls of misidentification or inaccurate quantification that could occur if a more abundant but structurally distinct metabolite (e.g., a mono-glucuronide) were used as a substitute. This scenario is critical for academic research groups, contract research organizations (CROs), and pharmaceutical bioanalytical departments engaged in preclinical and clinical pharmacokinetic studies of bazedoxifene.

Elucidation of Phase II Metabolism and UGT Enzyme Phenotyping

In studies focused on drug metabolism and the role of UDP-glucuronosyltransferases (UGTs), bazedoxifene bis-β-D-glucuronide serves as a definitive marker for the complete Phase II conjugation of bazedoxifene. The formation of this diglucuronide represents a distinct metabolic endpoint, following the initial, isoform-selective glucuronidation at either the 5- or 4′-position [1]. By using the pure standard, researchers can develop assays to measure the product of this secondary glucuronidation step in vitro (e.g., in hepatocyte or recombinant UGT enzyme incubations) or ex vivo (e.g., in plasma, urine, or bile). This allows for a more comprehensive analysis of the metabolic pathway, enabling the investigation of factors that influence the extent of bazedoxifene metabolism, such as UGT genetic polymorphisms (e.g., UGT1A1*28) or drug-drug interactions that inhibit specific UGT isoforms [2]. The data generated with this standard are vital for building accurate physiologically based pharmacokinetic (PBPK) models and understanding the complete clearance mechanism of the drug.

Investigation of Drug Transporter Interactions and Cellular Efflux

The unique physicochemical properties of bazedoxifene bis-β-D-glucuronide—specifically its high polarity and anionic nature—make it a distinct probe for studying the function of specific efflux and uptake transporters. While the parent drug is a known substrate for the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp) [1], the diglucuronide is hypothesized to be a substrate for different transporters involved in biliary and renal excretion, such as MRP2 (ABCC2) and BCRP (ABCG2). Procuring the pure standard enables its use in validated assays, such as in vitro transport studies using Caco-2, MDCK, or hepatocyte sandwich cultures, to characterize its transport kinetics. This is essential for predicting the in vivo excretion routes of the drug, understanding potential drug-drug interactions mediated by transporter inhibition, and assessing the impact of genetic variants in these transporters on drug disposition. Without the authentic standard, these mechanistic studies cannot be conducted with precision.

Internal Standard for Quantitative Bioanalysis of Bazedoxifene Metabolites

While not a stable isotope-labeled analog, bazedoxifene bis-β-D-glucuronide can be employed as a valuable analytical tool in the development of assays for other metabolites. Its distinct chromatographic properties and mass spectrometric fragmentation pattern, when used in conjunction with a stable isotope-labeled internal standard for the parent drug or mono-glucuronides, can help in method troubleshooting and assessing the specificity of an assay. Furthermore, its procurement and characterization can aid in the semi-quantitative analysis of samples where the primary goal is to confirm the presence or absence of the diglucuronide pathway, as demonstrated in studies identifying bazedoxifene metabolites in human urine [2]. Its use as a reference point helps ensure that analytical methods are sufficiently resolving to distinguish between the various glucuronide conjugates of bazedoxifene, a critical factor for accurate metabolic profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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